molecular formula C26H28N4O3 B11002090 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B11002090
M. Wt: 444.5 g/mol
InChI Key: XJROERXQFQXDLB-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide likely involves multiple steps, including the formation of the carbazole and phthalazinone moieties, followed by their coupling through an acetamide linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations without degrading the compound.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated analog.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other carbazole derivatives or phthalazinone analogs. These compounds could share structural features and potentially exhibit similar biological activities.

Uniqueness

The uniqueness of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide lies in its specific combination of functional groups and structural motifs, which could confer unique properties and applications not seen in other compounds.

Properties

Molecular Formula

C26H28N4O3

Molecular Weight

444.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide

InChI

InChI=1S/C26H28N4O3/c1-15(2)30-26(32)19-8-5-4-7-17(19)23(29-30)14-24(31)27-22-10-6-9-18-20-13-16(33-3)11-12-21(20)28-25(18)22/h4-5,7-8,11-13,15,22,28H,6,9-10,14H2,1-3H3,(H,27,31)

InChI Key

XJROERXQFQXDLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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